1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C14H11BrN2O4S and its molecular weight is 383.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Methanesulfonic Acid Salt Forms
New methanesulfonic acid salt forms of carbamazepine and its structural analogue, 10,11-dihydrocarbamazepine, have been prepared and characterized. These compounds demonstrate the application of methanesulfonic acid in modifying the physical properties of pharmaceutical compounds, potentially affecting their solubility, stability, and bioavailability (Eberlin, Eddleston, & Frampton, 2013).
Photophysical Properties of Fluorescent Compounds
A series of 2,5-dibenzoxazolylphenols and related compounds prepared from methanesulfonamidoterephthalic acids showed excited state intramolecular proton-transfer fluorescence. This research highlights the role of methanesulfonamide groups in developing novel fluorescent materials for potential use in detecting ionizing radiation (Kauffman & Bajwa, 1993).
Antimicrobial and Anticancer Activities
Amido sulfonamido methane-linked bis heterocycles have been synthesized and evaluated for their antimicrobial and anticancer activities. This research demonstrates the potential therapeutic applications of sulfonamide derivatives in treating infections and cancer (Premakumari et al., 2014).
Synthesis and Structural Analysis
The synthesis and structural analysis of dibenz[c,e]azepines and their derivatives, including those involving methanesulfonamide linkages, provide insights into the chemical properties and potential applications of these compounds in developing new materials or pharmaceuticals (Mason et al., 2003).
Asymmetric Alkynylation
The asymmetric alkynylation of seven-membered cyclic imines, such as dibenzo[b,f][1,4]oxazepines, using chiral phosphoric acid and Ag(I) catalysts, demonstrates the potential for synthesizing optically active derivatives. This process could be applied in the synthesis of complex organic molecules with specific chirality (Ren, Wang, & Liu, 2014).
作用機序
Target of Action
The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. It is involved in various neurological processes, including motor control, reward, and reinforcement, and is a major target for antipsychotic drugs .
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that normally activates the D2 receptor. This inhibition can lead to changes in the signaling pathways downstream of the receptor .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects several biochemical pathways. Most notably, it can lead to a decrease in the activity of the cyclic adenosine monophosphate (cAMP) pathway, which is involved in many cellular processes, including the regulation of gene expression, cell growth, and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. By inhibiting the dopamine d2 receptor, it can potentially alter neuronal signaling and contribute to the treatment of various central nervous system disorders, including tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, huntington’s chorea, psychosis, depression, or schizophrenia .
特性
IUPAC Name |
1-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4S/c15-8-22(19,20)17-9-5-6-12-10(7-9)14(18)16-11-3-1-2-4-13(11)21-12/h1-7,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBMCEGJGXZPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。